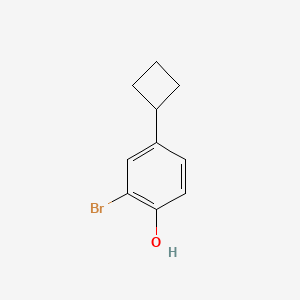

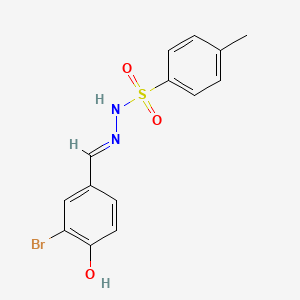

N'-(3-Bromo-4-hydroxybenzylidene)-4-methylbenzenesulfonohydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N’-(3-Bromo-4-hydroxybenzylidene)-4-methylbenzenesulfonohydrazide” is a compound that has been identified in the search for potent and safe tyrosinase inhibitors . It has also been found to inhibit the synthesis of fungal glycosphingolipids, exhibiting significant in vitro activity against Cryptococcus species, including fluconazole-resistant strains .

Synthesis Analysis

The synthesis of this compound involves the reaction of 3-bromo-2-hydroxy-benzaldehyde with 1-(4-amino-phenyl)ethanone . The reaction is carried out in an ethanol solution, stirred at 328 K for 10 hours .Chemical Reactions Analysis

This compound has been found to inhibit the synthesis of fungal glycosphingolipids . It does this by targeting the transport of vesicles containing ceramide from the ER to the Golgi . This significantly impacts the synthesis of complex sphingolipids, even though the compound does not directly inhibit any enzyme involved in the pathway .Mecanismo De Acción

Target of Action

N’-(3-Bromo-4-hydroxybenzylidene)-4-methylbenzenesulfonohydrazide, also known as BHBM, primarily targets fungal glycosphingolipids . Glycosphingolipids are essential components of the fungal cell membrane and play a crucial role in maintaining the integrity and functionality of the cell .

Mode of Action

BHBM exhibits its antifungal activity by selectively inhibiting the synthesis of fungal glycosphingolipids . This inhibition disrupts the structure and function of the fungal cell membrane, leading to cell death . BHBM has shown significant in vitro activity against Cryptococcus species, including fluconazole-resistant strains .

Biochemical Pathways

BHBM affects the sphingolipid biosynthesis pathway in fungi . By inhibiting the synthesis of glycosphingolipids, BHBM disrupts the normal functioning of the fungal cell membrane, affecting various cellular processes such as cell growth, differentiation, and response to environmental stress .

Result of Action

The inhibition of glycosphingolipid synthesis by BHBM leads to the disruption of the fungal cell membrane, resulting in cell death . This makes BHBM a potential candidate for the development of new antifungal drugs, especially against strains resistant to existing treatments .

Direcciones Futuras

“N’-(3-Bromo-4-hydroxybenzylidene)-4-methylbenzenesulfonohydrazide” has shown promising results in inhibiting the synthesis of fungal glycosphingolipids and is poised for clinical trials . It also has potential for treating hyperpigmentation and related disorders due to its effective inhibition of tyrosinase activity .

Análisis Bioquímico

Biochemical Properties

N’-(3-Bromo-4-hydroxybenzylidene)-4-methylbenzenesulfonohydrazide has shown a strong dose-dependent inhibitory effect on mushroom tyrosinase . The IC50 value of this compound was significantly lower than that of the positive control, kojic acid .

Cellular Effects

In B16F10 melanoma cells treated with α-melanocyte-stimulating hormone, N’-(3-Bromo-4-hydroxybenzylidene)-4-methylbenzenesulfonohydrazide suppressed both melanin production and tyrosinase activity .

Molecular Mechanism

In silico molecular multi-docking simulation and inhibition mechanism studies indicated that N’-(3-Bromo-4-hydroxybenzylidene)-4-methylbenzenesulfonohydrazide interacts competitively with the tyrosinase enzyme, with greater affinity for the active site of tyrosinase than the positive control .

Propiedades

IUPAC Name |

N-[(E)-(3-bromo-4-hydroxyphenyl)methylideneamino]-4-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BrN2O3S/c1-10-2-5-12(6-3-10)21(19,20)17-16-9-11-4-7-14(18)13(15)8-11/h2-9,17-18H,1H3/b16-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVXSTAAGBVGHNW-CXUHLZMHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC(=C(C=C2)O)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=CC(=C(C=C2)O)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BrN2O3S |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.24 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.